3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-10-4-3-9(13)12-7-5-11(2)6-8-12/h10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIINESWJWUPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N1CCN(CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-methylpiperazine with a suitable precursor, such as 3-chloropropanone, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Cathinone Analogs
Cathinones share the core 2-amino-1-phenylpropan-1-one structure but vary in substituents on the phenyl ring and amino group. Key comparisons include:
Key Differences :
- Aryl Group: The target compound replaces the phenyl ring with a 4-methylpiperazine group, likely altering receptor binding and solubility. Piperazines often interact with serotonin (5-HT) receptors, which may modulate stimulant effects seen in cathinones .
- Amino Group: The methylamino group is common in cathinones, but its position on a piperazine-containing scaffold may affect metabolic stability and bioavailability .
Piperazine Derivatives
Piperazine moieties are prevalent in pharmaceuticals due to their versatility in modulating pharmacokinetics. Relevant analogs include:
Structural Insights :
- Lipophilicity: The target compound’s piperazine group may enhance water solubility compared to aryl-substituted cathinones (e.g., 3-MMC) but reduce blood-brain barrier penetration relative to naphthyl analogs .
- Synthetic Flexibility : Piperazine derivatives are often tailored for specific targets (e.g., antipsychotics, antidepressants), suggesting the target compound could be optimized for receptor selectivity .
Research Findings and Hypotheses
Pharmacological Predictions
- Receptor Affinity: The piperazine group may confer affinity for 5-HT receptors, diverging from cathinones’ primary dopamine/norepinephrine transporter inhibition .
Biological Activity
3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one, also known by its CAS number 1092289-87-6, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C9H19N3O
- Molecular Weight : 185.27 g/mol
- Purity : 98%+
This compound is primarily utilized in laboratory settings for research purposes and is not approved for therapeutic use in humans .
The biological activity of 3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one is largely attributed to its interaction with neurotransmitter systems. Specifically, it is believed to modulate the activity of monoamine neurotransmitters, which play critical roles in mood regulation and cognitive functions. The presence of the methylamino group enhances its lipophilicity, potentially affecting its ability to cross the blood-brain barrier.
Neuropharmacological Effects
Research indicates that compounds similar to 3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one exhibit stimulant properties akin to those of amphetamines. These effects are primarily mediated through the release of dopamine and norepinephrine in the brain, leading to increased alertness and energy levels.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Neurotransmitter Modulation | Increases dopamine and norepinephrine levels |
| Stimulant Effects | Similar to amphetamines |
| Potential Toxicity | Risk of dependency and adverse effects |
Toxicological Profile
The toxicological assessment of similar compounds suggests that they may pose risks such as acute toxicity and potential for abuse. Studies have indicated that derivatives can lead to severe adverse effects including cardiovascular issues and neurotoxicity when misused .
Case Studies
Several studies have highlighted the biological implications of compounds structurally related to 3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one:
- Study on Synthetic Cathinones : This research examined the pharmacological profiles of various synthetic cathinones, revealing that compounds with a similar structure exhibited significant stimulant effects and potential for addiction .
- Neurotoxicity Assessment : A case study focused on the neurotoxic effects of related compounds demonstrated alterations in dopaminergic signaling pathways, which could lead to long-term cognitive deficits .
Q & A
Q. What are the recommended methods for structural elucidation of 3-(Methylamino)-1-(4-methylpiperazin-1-yl)propan-1-one?
To determine the crystal structure, X-ray crystallography coupled with refinement using SHELXL is widely employed. Key steps include:
- Growing single crystals via slow evaporation in solvents like methanol or acetonitrile.
- Data collection at low temperatures (e.g., 100 K) to minimize radiation damage.
- Refinement with SHELXL, leveraging its robust handling of hydrogen bonding networks and torsional angles specific to piperazine derivatives .
- Validation using tools like PLATON to check for missed symmetry or disorder.
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Comparative analysis of synthetic methods reveals:
- Aminomethylation : Reacting 1-(4-methylpiperazin-1-yl)propan-1-one with methylamine under reflux in ethanol (yield: ~65%, purity: 95%) .
- Click Chemistry : Utilizing copper-catalyzed azide-alkyne cycloaddition for functionalization (yield: >80%, but requires rigorous purification via column chromatography) .
- Microwave-assisted synthesis : Reduces reaction time by 60% compared to traditional heating, though scalability remains a challenge.
Q. What analytical techniques are critical for characterizing its physicochemical properties?
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, goggles) in fume hoods; avoid skin contact due to potential amine reactivity .
- Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation.
- Waste Disposal : Neutralize with dilute acetic acid before incineration by licensed facilities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets?
- Molecular Docking : Use AutoDock Vina to simulate interactions with receptors like serotonin (5-HT) or dopamine transporters. Focus on the piperazine ring’s electrostatic contributions .
- MD Simulations : GROMACS for assessing stability in lipid bilayers (e.g., blood-brain barrier permeability).
- QSAR Models : Correlate substituent effects (e.g., methylamino vs. ethylamino) with binding affinity .
Q. What strategies resolve contradictions in reported pharmacological data?
- Comparative Assays : Re-evaluate receptor binding (e.g., radioligand displacement assays) under standardized conditions (pH 7.4, 37°C) .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may influence in vivo results .
- Species-Specific Studies : Test on human vs. rodent cell lines to address interspecies variability .
Q. How can researchers design experiments to study its metabolic pathways?
- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, identifying oxidation products via UPLC-QTOF .
- Phase II Metabolism : Screen for glucuronidation/sulfation using recombinant UDP-glucuronosyltransferases (UGTs) .
- CYP Inhibition Assays : Determine if the compound inhibits CYP3A4/2D6, which could affect drug-drug interactions .
Q. What advanced techniques validate its potential as a CNS-active agent?
- In Vivo Microdialysis : Measure extracellular dopamine in rat striatum post-administration.
- Electrophysiology : Patch-clamp recordings to assess effects on neuronal excitability.
- PET Imaging : Radiolabel with C to track brain uptake and distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
